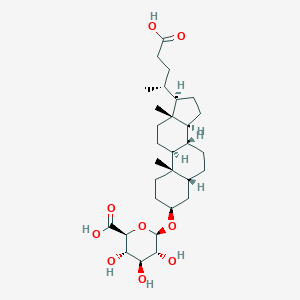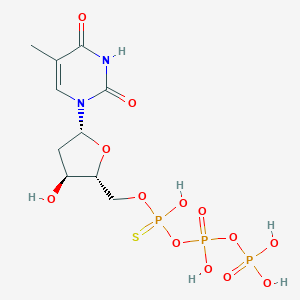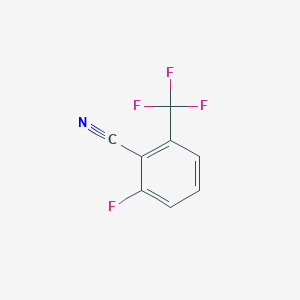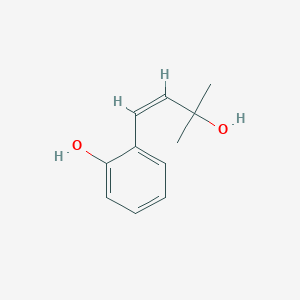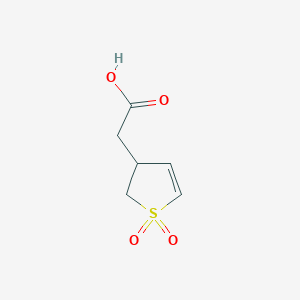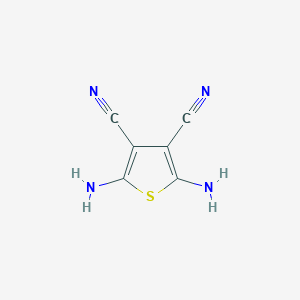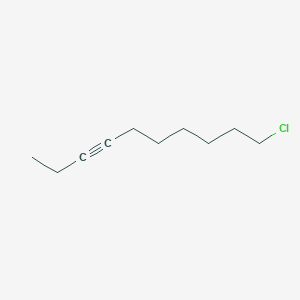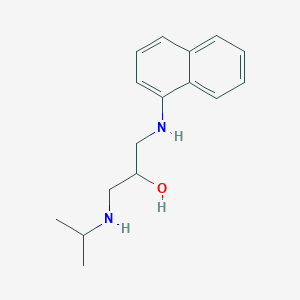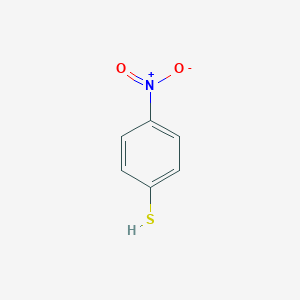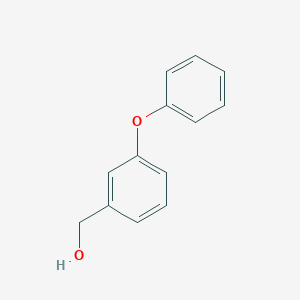
L-phenylalanyl-L-hydroxyproline
Übersicht
Beschreibung
L-phenylalanyl-L-hydroxyproline is a dipeptide that consists of L-phenylalanine and L-hydroxyproline . L-hydroxyproline is highly abundant in collagen, accounting for about one-third of body proteins in humans and other animals . It plays a significant role in the structure and physiology of connective tissue .
Synthesis Analysis
The synthesis of L-phenylalanyl-L-hydroxyproline involves complex biochemical processes. For instance, trans-4-Hydroxy-L-proline and its minor analogue trans-3-hydroxy-L-proline are formed from the post-translational hydroxylation of proteins, primarily collagen . The formation of nanotubular structures and their further interaction is a key step in dendritic structure growth .Molecular Structure Analysis
The molecular structure of L-phenylalanyl-L-hydroxyproline has been investigated using Atomic Force Microscopy (AFM) at the nanometer scale . The formation of nanotubular structures and their further interaction is shown to be a key step in dendritic structure growth .Chemical Reactions Analysis
In animals, most (nearly 90%) of the collagen-derived trans-4-hydroxy-L-proline is catabolized to glycine via the trans-4-hydroxy-L-proline oxidase pathway, and trans-3-hydroxy-L-proline is degraded via the trans-3-hydroxy-L-proline dehydratase pathway to ornithine and glutamate .Physical And Chemical Properties Analysis
L-phenylalanyl-L-hydroxyproline is a nonpolar amino acid that forms a tertiary amide when incorporated into proteins, leading to breakdown of both the α-helical and β-sheet structures in proteins .Wissenschaftliche Forschungsanwendungen
1. Diagnostic Applications in Food Safety
L-hydroxyproline, a component of the dipeptide L-phenylalanyl-L-hydroxyproline, has been utilized in diagnostic applications, particularly in food safety. Liu et al. (2014) developed an indirect competitive enzyme-linked immunosorbent assay (ELISA) for determining L-hydroxyproline in milk, which is used as a marker for hydrolysed leather protein. This assay could rapidly detect L-hydroxyproline in milk with a limit of detection of 0.04 µg/mL, showcasing its potential in monitoring the presence of L-hydroxyproline in dairy products (Liu, Wang, Liu, & Wang, 2014).
2. Biochemical Marker in Disease Pathogenesis
Srivastava et al. (2016) highlighted the role of hydroxyproline, including its isomeric forms like L-hydroxyproline, as a potential biochemical marker in various diseases. Elevated levels of hydroxyproline are observed in disorders like graft versus host disease, keloids, and vitiligo, while decreased levels indicate poor wound healing. This study underscores hydroxyproline's significance in understanding the pathogenesis and treatment of these diseases (Srivastava, Khare, Nagar, Raghuwanshi, & Srivastava, 2016).
3. Role in Skin Health and Dermatology
Hashizume et al. (2013) investigated the topical effects of N-acetyl-L-hydroxyproline, a derivative of L-hydroxyproline, on ceramide synthesis and alleviation of pruritus in atopic dermatitis. Their study found that AHYP increased ceramide synthesis and prevented transepidermal water loss (TEWL), highlighting its therapeutic potential in dermatological applications (Hashizume, Nakano, Kamimura, & Morishita, 2013).
4. Industrial and Pharmaceutical Synthesis
Hara and Kino (2009) and (2020) focused on the industrial production of various hydroxyproline isomers, including L-proline to cis-4-hydroxy-L-proline, using microbial and enzymatic processes. These isomers are valuable chiral building blocks in organic synthesis for pharmaceuticals. The studies demonstrate the potential of hydroxyproline isomers, derivates of L-phenylalanyl-L-hydroxyproline, in industrial and pharmaceutical applications (Hara & Kino, 2009); (Hara & Kino, 2020).
Safety And Hazards
Zukünftige Richtungen
Supplementing trans-4-hydroxy-L-proline or its small peptides to plant-based diets can alleviate oxidative stress, while increasing collagen synthesis and accretion in the body . This new knowledge of hydroxyproline biochemistry and nutrition aids in improving the growth, health, and well-being of humans and other animals .
Eigenschaften
IUPAC Name |
(2S,4R)-1-[(2S)-2-amino-3-phenylpropanoyl]-4-hydroxypyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c15-11(6-9-4-2-1-3-5-9)13(18)16-8-10(17)7-12(16)14(19)20/h1-5,10-12,17H,6-8,15H2,(H,19,20)/t10-,11+,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJSNJMXOBDSZDL-WOPDTQHZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1C(=O)O)C(=O)C(CC2=CC=CC=C2)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN([C@@H]1C(=O)O)C(=O)[C@H](CC2=CC=CC=C2)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Phenylalanylhydroxyproline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011176 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
L-phenylalanyl-L-hydroxyproline | |
CAS RN |
90965-82-5 | |
| Record name | Phenylalanylhydroxyproline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011176 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



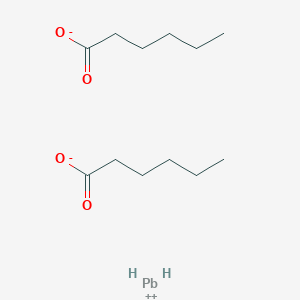
![Disodium;(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate;hydrate](/img/structure/B108068.png)
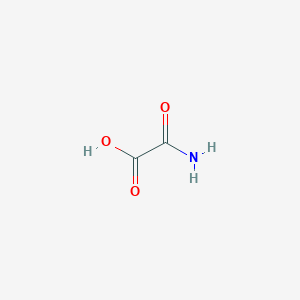
![Acetic acid, [4-methoxy-3-(trimethylsiloxy)phenyl]-, methyl ester](/img/structure/B108072.png)
